N-Desacetyl-N-formylApremilast
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl-N-formylApremilast involves multiple steps, starting from the parent compound ApremilastSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Desacetyl-N-formylApremilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like hydroxide ions replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-Desacetyl-N-formylApremilast has several applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the quality control of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Desacetyl-N-formylApremilast involves the inhibition of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP modulates the expression of various inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-23 (IL-23), while increasing anti-inflammatory cytokines like interleukin-10 (IL-10) .
Comparison with Similar Compounds
Similar Compounds
Apremilast: The parent compound, also a PDE4 inhibitor.
Roflumilast: Another PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Crisaborole: A topical PDE4 inhibitor used for atopic dermatitis.
Uniqueness
N-Desacetyl-N-formylApremilast is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar PDE4 inhibitors .
Properties
CAS No. |
2077897-94-8 |
---|---|
Molecular Formula |
C21H22N2O7S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]formamide |
InChI |
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)29-2)16(11-31(3,27)28)23-20(25)14-6-5-7-15(22-12-24)19(14)21(23)26/h5-10,12,16H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 |
InChI Key |
BACMGNDDEKLFKB-MRXNPFEDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC=O)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC=O)OC |
Origin of Product |
United States |
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